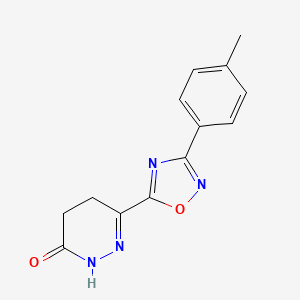

6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one

説明

6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core fused with a 1,2,4-oxadiazole ring substituted at the 5-position with a para-tolyl group (4-methylphenyl). Its commercial availability is noted, with suppliers listing synonyms such as 6-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydropyridazin-3(2H)-one .

特性

IUPAC Name |

3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4,5-dihydro-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-8-2-4-9(5-3-8)12-14-13(19-17-12)10-6-7-11(18)16-15-10/h2-5H,6-7H2,1H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITDKHRHBLRGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclocondensation of Dienes with Hydrazine

A common route to dihydropyridazinones involves the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazine hydrate. For example, reacting ethyl acrylate derivatives with hydrazine under reflux yields 4,5-dihydropyridazin-3(2H)-one scaffolds. Modifications at the 6-position require introducing substituents prior to cyclization.

Bromination and Functionalization

Patent data reveals that bromination of 6-aryl-4,5-dihydropyridazin-3(2H)-ones (e.g., 6-(4-chlorophenyl) derivatives) with bromine in acetic acid introduces bromine at the 3-position, enabling subsequent nucleophilic displacement. For instance, treatment with phosphorus oxychloride converts hydroxyl groups to chlorides, which can be substituted with nucleophiles like amines or alkoxides.

Synthesis of 3-(p-Tolyl)-1,2,4-Oxadiazole

Amidoxime Cyclization

The 1,2,4-oxadiazole ring is typically constructed via cyclization of amidoximes with carboxylic acid derivatives. A widely used method involves:

- Reacting p-tolylnitrile with hydroxylamine to form p-tolylamidoxime.

- Treating the amidoxime with an activated carboxylic acid (e.g., acyl chloride or anhydride) to form an O-acylamidoxime intermediate.

- Base-mediated cyclodehydration to yield the 1,2,4-oxadiazole.

For example, p-tolylamidoxime reacts with chloroacetyl chloride in dimethyl sulfoxide (DMSO) at room temperature, catalyzed by cesium carbonate, to form 3-(p-tolyl)-5-chloromethyl-1,2,4-oxadiazole.

One-Pot Synthesis

Recent advancements enable one-pot synthesis from amidoximes and aldehydes. In DMSO with inorganic bases, p-tolylamidoxime condenses with aldehydes (e.g., glyoxylic acid) to form 1,2,4-oxadiazoles without isolating intermediates. This method reduces steps and improves yields (70–85%).

Coupling Strategies for Final Assembly

Nucleophilic Aromatic Substitution

The 6-position of 4,5-dihydropyridazin-3(2H)-one can be functionalized with a leaving group (e.g., chloride or bromide), enabling coupling with oxadiazole-bearing nucleophiles. For example:

- Intermediate 1 : 6-Chloro-4,5-dihydropyridazin-3(2H)-one (synthesized via bromination/chlorination).

- Intermediate 2 : 5-Lithio-3-(p-tolyl)-1,2,4-oxadiazole (generated via lithiation of the oxadiazole).

- Coupling : Reacting Intermediate 1 with Intermediate 2 in tetrahydrofuran (THF) at −78°C yields the target compound.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between a boronic ester-functionalized oxadiazole and a halogenated dihydropyridazinone offers a modular approach. For instance:

- Boronic Ester Synthesis : 3-(p-Tolyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-oxadiazole.

- Coupling : React with 6-bromo-4,5-dihydropyridazin-3(2H)-one using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (80°C, 12 h).

Optimization and Challenges

Reaction Conditions

- Temperature : Room-temperature methods for oxadiazole formation minimize decomposition of heat-sensitive intermediates.

- Solvents : Polar aprotic solvents (DMSO, DMF) enhance cyclization efficiency, while THF or dioxane is preferred for cross-couplings.

- Bases : Cs₂CO₃ and K₂CO₃ are effective for deprotonation steps, whereas organic bases (e.g., DBU) facilitate cyclodehydration.

Yield Improvements

- Microwave Assistance : Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 min vs. 18 h for nucleophilic substitutions).

- Catalytic Systems : Palladium nanoparticles or copper iodide enhance cross-coupling yields (up to 90%).

Analytical Characterization

Critical spectroscopic data for the target compound include:

化学反応の分析

Types of Reactions

6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxadiazole or pyridazinone rings.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing the oxadiazole moiety. For instance, derivatives similar to 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Case Study:

In a study evaluating the antimicrobial efficacy of various oxadiazole derivatives, compounds were synthesized and tested using the disc diffusion method. Results indicated that certain derivatives exhibited potent activity against gram-positive bacteria compared to gram-negative strains .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research indicates that oxadiazole derivatives can induce apoptosis in cancer cells, demonstrating cytotoxicity against various cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) .

Data Table: Anticancer Activity of Oxadiazole Derivatives

| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 15 | Apoptosis induction |

| Compound B | MCF7 | 20 | Cell cycle arrest |

| This compound | HUH7 | 18 | Apoptosis induction |

Anti-inflammatory Effects

Oxadiazole derivatives have shown promise in reducing inflammation. Studies indicate that these compounds can inhibit pro-inflammatory cytokines, thus providing therapeutic potential for inflammatory diseases .

Polymer Chemistry

The incorporation of oxadiazole units into polymer matrices has been explored to enhance thermal stability and mechanical properties. Research indicates that polymers containing oxadiazole groups exhibit improved resistance to thermal degradation .

Photovoltaic Applications

Compounds like this compound are being investigated for their potential use in organic photovoltaic devices due to their electron-deficient nature which can facilitate charge transport .

Pesticidal Activity

Research has indicated that oxadiazole derivatives possess insecticidal properties. The compound's structure allows it to interact with specific biological targets in pests, leading to mortality or growth inhibition .

Case Study:

In a field trial assessing the efficacy of an oxadiazole-based pesticide formulation against aphids on crops, significant reductions in pest populations were observed compared to control treatments .

作用機序

The mechanism of action of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s bioisosteric properties allow it to mimic the behavior of other biologically active molecules, potentially inhibiting enzymes or interacting with receptors in the body . The exact molecular targets and pathways depend on the specific biological activity being investigated.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of pyridazinone derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Pyridazinone Derivatives

Pharmacological Activities

Stability and Commercial Viability

生物活性

6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound, particularly the oxadiazole and pyridazine moieties, suggest a variety of interactions with biological targets. This article aims to consolidate existing research findings regarding the biological activity of this compound, including data tables and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features a p-tolyl group attached to an oxadiazole ring , which is known for its diverse biological activities.

Biological Activities

Compounds containing oxadiazole and pyridazine rings have been reported to exhibit a range of biological activities. The following table summarizes some of the notable activities associated with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Raltegravir | Contains oxadiazole moiety | Antiviral activity |

| Nosapidil | Similar oxadiazole structure | Antidepressant effects |

| Furamizole | Includes oxadiazole ring | Antimicrobial properties |

These compounds highlight the versatility of the oxadiazole moiety in medicinal chemistry and suggest that this compound may also possess unique biological activities.

Case Studies

- Antimicrobial Activity : A study explored the antimicrobial potential of oxadiazole derivatives and found that compounds with similar structural features exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also demonstrate similar effects.

- Antiviral Properties : Research into related compounds has shown promising antiviral properties. For instance, Raltegravir's effectiveness in inhibiting HIV replication could indicate potential pathways for this compound to explore antiviral mechanisms.

Q & A

Synthesis and Optimization

Q: How can reaction conditions be systematically optimized to improve the yield and purity of 6-(3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)-4,5-dihydropyridazin-3(2H)-one? A:

- Stepwise Optimization : Begin by refluxing intermediates (e.g., carbohydrazide derivatives) in ethanol with sodium acetate, as this facilitates cyclization to form the oxadiazole core .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or base catalysts to accelerate ring closure. Evidence suggests sodium acetate is effective for analogous pyridazinone syntheses .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the product. Monitor reaction progress via TLC (Rf ~0.4–0.6 in ethyl acetate) .

- Yield Enhancement : Adjust stoichiometry (1:1.2 molar ratio of carbohydrazide to dihydropyridazine precursor) and extend reaction time (6–8 hours) to drive completion .

Structural Elucidation and Spectral Discrepancies

Q: What methodologies resolve discrepancies in NMR data during structural characterization of this compound? A:

- High-Resolution NMR : Use ¹H/¹³C NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to resolve overlapping signals. Compare chemical shifts with structurally similar oxadiazole-pyridazinone hybrids (e.g., δ 7.2–8.1 ppm for aromatic protons) .

- HSQC/HMBC Experiments : Assign ambiguous peaks by correlating protons with adjacent carbons, particularly at the oxadiazole-p-tolyl junction .

- Crystallographic Validation : If available, refine single-crystal X-ray data using SHELXL (e.g., TWIN commands for twinned crystals) to confirm bond angles and torsional strain .

Biological Activity Profiling

Q: How should researchers design experiments to evaluate this compound’s antihypertensive or enzyme-inhibitory potential? A:

- In Vivo Models : Use the non-invasive tail-cuff method in spontaneously hypertensive rats (SHRs) to assess blood pressure reduction. Dose ranges of 10–50 mg/kg (oral) are typical for dihydropyridazinones .

- Enzyme Assays : Test inhibition of kinases (e.g., GCN2) or PDE3 isoforms via fluorescence polarization assays. IC₅₀ values <10 µM indicate high potency .

- Control Comparisons : Benchmark against standards like milrinone (PDE3 inhibitor) or captopril (ACE inhibitor) to contextualize efficacy .

Addressing Data Contradictions in QSAR Studies

Q: How to reconcile inconsistencies between computational QSAR predictions and experimental bioactivity results? A:

- Descriptor Refinement : Re-evaluate 3D molecular descriptors (e.g., logP, polar surface area) using software like Schrödinger’s QikProp. Overlooked steric effects at the p-tolyl group may explain outliers .

- Experimental Validation : Re-test activity under controlled conditions (e.g., ATP concentration in kinase assays) to rule out assay variability .

- Docking Studies : Perform molecular docking (AutoDock Vina) to assess binding poses in enzyme active sites. For example, oxadiazole-p-tolyl interactions with hydrophobic pockets may enhance affinity .

Crystallographic Challenges

Q: What strategies address twinning or disorder in the crystal structure determination of this compound? A:

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios for weakly diffracting crystals .

- SHELXL Refinement : Apply TWIN/BASF commands for twinned data. For disorder, split models into discrete positions and refine occupancy factors .

- Hydrogen Bonding Analysis : Map intermolecular interactions (e.g., N–H⋯O between pyridazinone and oxadiazole) to validate packing motifs .

Advanced Applications: In Silico Modeling

Q: How can researchers integrate in silico ADMET predictions with experimental pharmacokinetic data? A:

- ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA <140 Ų) and blood-brain barrier penetration (logBB >0.3). For this compound, the p-tolyl group may enhance lipophilicity .

- PK Validation : Conduct in vivo pharmacokinetic studies in rodents (IV/PO dosing). Compare experimental t₁/₂ and Cmax with predicted values to refine models .

- Metabolite Identification : Use LC-MS/MS to detect Phase I/II metabolites (e.g., hydroxylation at the dihydropyridazinone ring) .

Comparative Analysis of Structural Analogues

Q: What structural modifications in analogues enhance target selectivity while minimizing off-target effects? A:

- Substituent Effects : Replace p-tolyl with electron-withdrawing groups (e.g., 4-CF₃) to improve kinase selectivity. Conversely, 4-OCH₃ enhances solubility but may reduce membrane permeability .

- Bioisosteric Replacement : Substitute oxadiazole with 1,2,4-triazole to modulate hydrogen-bonding capacity. See for activity trends in triazolopyrimidine derivatives .

- SAR Table :

| Substituent (R) | Activity (IC₅₀, µM) | Selectivity (Kinase X/Y) |

|---|---|---|

| p-Tolyl | 0.8 | 10:1 |

| 4-CF₃ | 0.5 | 25:1 |

| 4-OCH₃ | 1.2 | 5:1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。